Efipladib

cPLA2α inhibition isothermal titration calorimetry enzyme kinetics

Efipladib (PLA-902) is the definitive cPLA2α chemical probe for researchers requiring comprehensive eicosanoid blockade. Its sub-micromolar potency (IC50 0.04 µM, Kd 0.067 µM) and >90% target selectivity ensure phenotypes are attributable to cPLA2α, not off-target PLA2 isoforms. Unlike NSAIDs or 5-LO inhibitors, efipladib dual-suppresses prostaglandin and leukotriene pathways, with proven oral efficacy in CIA arthritis, CFA inflammatory pain, and DLD-1 colorectal xenograft models. Choose efipladib for rigorous, reproducible cPLA2α research.

Molecular Formula C40H35Cl3N2O4S
Molecular Weight 746.1 g/mol
CAS No. 381683-94-9
Cat. No. B1671127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEfipladib
CAS381683-94-9
Synonyms4-(3-(5-chloro-2-(2-(((3,4-dichlorobenzyl)sulfonyl)amino)ethyl)-1-(diphenylmethyl)-1H-indol-3-yl)propyl)benzoic acid
efipladi
Molecular FormulaC40H35Cl3N2O4S
Molecular Weight746.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)N3C4=C(C=C(C=C4)Cl)C(=C3CCNS(=O)(=O)CC5=CC(=C(C=C5)Cl)Cl)CCCC6=CC=C(C=C6)C(=O)O
InChIInChI=1S/C40H35Cl3N2O4S/c41-32-19-21-37-34(25-32)33(13-7-8-27-14-17-31(18-15-27)40(46)47)38(22-23-44-50(48,49)26-28-16-20-35(42)36(43)24-28)45(37)39(29-9-3-1-4-10-29)30-11-5-2-6-12-30/h1-6,9-12,14-21,24-25,39,44H,7-8,13,22-23,26H2,(H,46,47)
InChIKeyHIZOPJQOPKRKFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Efipladib (CAS 381683-94-9) cPLA2α Inhibitor for Inflammation and Oncology Research Procurement


Efipladib (PLA-902) is an indole-based, orally bioavailable small molecule that selectively inhibits cytosolic phospholipase A2 alpha (cPLA2α), the rate-limiting enzyme responsible for releasing arachidonic acid from membrane phospholipids and initiating both prostaglandin and leukotriene biosynthesis [1]. Efipladib binds cPLA2α with a dissociation constant (Kd) of 0.067 µM and exhibits an IC50 of 0.04 µM in GLU micelle enzyme assays, with demonstrated oral efficacy in multiple acute and chronic prostaglandin- and leukotriene-dependent in vivo models including collagen-induced arthritis, inflammatory pain, and xenograft tumor growth [1][2].

Why Efipladib Cannot Be Simply Substituted with Other cPLA2α or FLAP Inhibitors


Substituting efipladib with other cPLA2α inhibitors such as pyrrophenone, the clinical candidate WAY-196025, or FLAP inhibitors like MK-886 or GSK2190915 is not scientifically equivalent due to significant differences in selectivity profiles, pharmacokinetic clearance rates, functional cellular inhibition of eicosanoid pathways, and in vivo efficacy across distinct disease-relevant models [1][2]. While some analogs exhibit higher in vitro enzyme potency, they frequently lack the balanced combination of moderate clearance, oral bioavailability, and demonstrated in vivo anti-inflammatory and antitumor activity that defines efipladib's preclinical profile [1][3].

Efipladib Quantitative Differentiation Data vs. cPLA2α and FLAP Inhibitor Comparators


Efipladib cPLA2α Binding Affinity (Kd) and Enzyme Potency (IC50) vs. WAY-196025

Efipladib binds to cPLA2α with a dissociation constant (Kd) of 0.067 µM as measured by isothermal titration calorimetry (ITC), and exhibits an IC50 of 0.04 µM in the GLU micelle enzyme assay. In comparison, the related clinical candidate WAY-196025 (121) displays a Kd of 0.013 µM and an IC50 of 0.01 µM in the same assays [1].

cPLA2α inhibition isothermal titration calorimetry enzyme kinetics

Efipladib Selectivity Over Related PLA2 Isoforms (cPLA2β, cPLA2γ, sPLA2)

At a concentration of 0.020 µM, efipladib inhibits cPLA2α by greater than 90% but shows no inhibition of the related isoforms cPLA2β or cPLA2γ at concentrations as high as 0.5 µM. Similarly, efipladib does not inhibit type II secreted phospholipase A2 (sPLA2) at 0.5 µM, despite inhibiting cPLA2α with an IC50 < 0.010 µM in the same assay system [1].

enzyme selectivity off-target inhibition cPLA2 isoforms

Efipladib Functional Cellular Inhibition of Leukotriene B4 (LTB4) and Prostaglandin F2α (PGF2α) vs. WAY-196025 and Zileuton

In stimulated MC-9 murine mast cells, efipladib inhibits LTB4 production with an IC50 of 0.020 µM and PGF2α production with an IC50 of 0.020 µM. In comparison, WAY-196025 exhibits IC50 values of 0.012 µM for LTB4 and 0.006 µM for PGF2α, while the 5-LO inhibitor zileuton inhibits LTB4 with an IC50 of 0.55 µM but does not affect PGF2α production [1].

eicosanoid biosynthesis LTB4 inhibition PGF2α inhibition

Efipladib Human Whole Blood Inhibition of Multiple Eicosanoid Mediators vs. WAY-196025

In a human whole blood (HWB) assay stimulated with A23187 calcium ionophore, efipladib at 0.15 µM inhibited TXB2 by 57%, LTB4 by 64%, PGE2 by 78%, PGF2α by 66%, and PAF by an unreported percentage. In comparison, WAY-196025 at 0.039 µM (approximately 4-fold lower concentration) inhibited TXB2 by 72%, LTB4 by 78%, PGE2 by 79%, PGF2α by 72%, and PAF by 57% [1].

human whole blood assay TXB2 inhibition LTB4 inhibition PGE2 inhibition

Efipladib Rat Pharmacokinetic Clearance vs. WAY-196025 and Ecopladib

Following intravenous administration in rats, efipladib exhibits a plasma clearance (CL) of 5 mL/min/kg. In direct comparison within the same study, WAY-196025 shows a clearance of 3 mL/min/kg, while the earlier clinical candidate ecopladib (2) displays a clearance of 14 mL/min/kg [1].

pharmacokinetics rat clearance in vivo exposure

Efipladib In Vivo Antitumor Efficacy in Colorectal Cancer Xenograft Model

In a DLD-1 colorectal cancer xenograft model, daily intraperitoneal administration of efipladib at 10 mg/kg over 14 days reduced tumor growth by greater than 90% compared to vehicle-treated controls, with a concomitant decrease in AKT phosphorylation in tumor tissue [1].

xenograft colorectal cancer AKT phosphorylation in vivo antitumor

Efipladib Research Applications in Inflammation, Pain, and Oncology


Inflammatory Arthritis and Autoimmune Disease Models

Efipladib demonstrates robust efficacy in rodent collagen-induced arthritis (CIA) models, a standard preclinical system for rheumatoid arthritis research. Oral administration at 100 mg/kg twice daily for 31 days reverses disease severity, consistent with its potent inhibition of both prostaglandin and leukotriene pathways in cellular and whole blood assays [1]. This dual-pathway suppression distinguishes efipladib from single-pathway inhibitors such as NSAIDs (COX only) or 5-LO inhibitors (leukotrienes only), making it particularly valuable for studies where comprehensive eicosanoid blockade is required.

Inflammatory Pain and Nociception Studies

Oral administration of efipladib at 100 mg/kg significantly inhibits nociceptive responses in the rat Complete Freund's Adjuvant (CFA) inflammatory pain model without elevating spinal fluid PGE2 levels, indicating predominant peripheral mechanism of action [2]. This peripheral restriction and lack of central COX inhibition differentiates efipladib from traditional NSAIDs and COX-2 selective inhibitors, enabling researchers to dissect peripheral vs. central contributions to inflammatory pain states and evaluate cPLA2α as a target for pain relief with potentially reduced CNS side effects.

Colorectal Cancer and AKT-Dependent Oncology Research

Efipladib reduces DLD-1 colorectal cancer xenograft growth by >90% at 10 mg/kg daily intraperitoneal dosing over 14 days, accompanied by decreased AKT phosphorylation [3]. This pronounced in vivo antitumor activity, combined with in vitro evidence of cPLA2α-dependent AKT signaling inhibition, positions efipladib as a valuable tool compound for investigating the cPLA2α-AKT axis in colorectal cancer and other malignancies where this pathway is constitutively activated.

Arachidonic Acid Pathway Mechanistic and Pharmacological Studies

Efipladib's well-characterized selectivity profile (>90% cPLA2α inhibition at 0.020 µM with no activity against cPLA2β, cPLA2γ, or sPLA2 at ≤0.5 µM) and validated oral bioavailability make it an optimal chemical probe for dissecting cPLA2α-specific functions in the arachidonic acid cascade [1]. Researchers can confidently attribute observed phenotypes to cPLA2α inhibition rather than off-target effects on related PLA2 isoforms or downstream COX/LOX enzymes, enhancing experimental rigor and reproducibility.

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